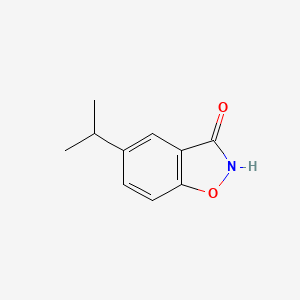

5-Isopropylbenzisoxazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Isopropylbenzisoxazol-3(2H)-one is a heterocyclic compound belonging to the benzisoxazolone family, characterized by a fused benzene and isoxazolone ring system. Benzisoxazolones are of interest in pharmaceutical and materials chemistry due to their bioactivity and utility as intermediates in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylbenzisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-isopropyl-2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylbenzisoxazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-Isopropylbenzisoxazol-3(2H)-one has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isopropylbenzisoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights several benzisoxazolone derivatives with substituents at the 5- or 6-positions (). Below is a comparative analysis based on substituent effects, molecular properties, and reactivity trends:

Table 1: Key Properties of Benzisoxazolone Derivatives

*Similarity scores from reflect structural resemblance to other derivatives.

Key Findings:

Bromine’s bulky nature may also hinder reactions at adjacent positions . Electron-Donating Groups (e.g., CH₃, C₃H₇): Methyl and isopropyl groups increase electron density on the ring, favoring reactions like nitration or sulfonation. However, the isopropyl group’s steric bulk may limit accessibility to reactive sites.

Steric and Solubility Trends :

- The isopropyl group in this compound likely reduces solubility in aqueous media compared to smaller substituents (e.g., F, CH₃). This aligns with trends observed in methyl derivatives, where increased hydrophobicity correlates with alkyl chain length .

Positional Isomerism :

- 5-Bromo and 6-Bromo isomers (CAS 65685-50-9 vs. 65685-51-0) exhibit near-identical molecular weights but distinct electronic environments. For example, a 5-substituent may influence hydrogen bonding or π-stacking interactions differently than a 6-substituent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 5-Isopropylbenzisoxazol-3(2H)-one?

- The compound is typically synthesized via cycloaddition reactions involving nitrile oxides and alkynes. Key steps include the use of hypervalent iodine reagents (e.g., PhI(OAc)₂) to facilitate cyclization, followed by purification via column chromatography. Solvents like dichloromethane or dimethyl sulfoxide and bases such as triethylamine are critical for controlling reaction efficiency .

- Example protocol: React 5-isopropylbenzonitrile oxide with a terminal alkyne under reflux in dichloromethane for 12–24 hours. Monitor progress via TLC and purify using silica gel chromatography.

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

- 1H NMR : Characteristic signals include the isopropyl group (δ 1.2–1.4 ppm, doublet) and the isoxazolone ring protons (δ 6.5–7.5 ppm).

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the lactone ring.

- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₁H₁₁NO₂: 189.0790) ensures molecular formula accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use PPE (gloves, goggles) due to potential allergic reactions from isothiazolone derivatives. Avoid inhalation of fine powders and ensure proper ventilation. Store at 2–8°C in light-sensitive containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Reaction Condition Tuning : Adjust temperature (e.g., 60–80°C for cycloaddition) and solvent polarity to favor cyclization over side reactions.

- Catalyst Screening : Test iodine-based catalysts (e.g., PhI=O) to enhance regioselectivity.

- Workflow : Use Design of Experiments (DoE) to statistically optimize parameters like stoichiometry and reaction time .

Q. What strategies address contradictory data in the bioactivity studies of this compound derivatives?

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to confirm antimicrobial activity thresholds.

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out interference from byproducts like 5-chloro derivatives .

Q. What mechanistic insights guide the functionalization of the benzisoxazolone core in this compound?

- The isoxazolone ring undergoes nucleophilic attack at the carbonyl group. For example, amidation reactions require activation via EDCI/HOBt to form stable intermediates.

- Computational modeling (DFT) predicts electrophilic sites for regioselective substitutions, such as halogenation at the 5-position .

Q. How can researchers validate analytical methods for detecting trace impurities in this compound?

- LC-MS/MS : Quantify impurities (e.g., unreacted nitrile oxides) with a detection limit of ≤0.1%.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products and validate method robustness .

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-propan-2-yl-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C10H11NO2/c1-6(2)7-3-4-9-8(5-7)10(12)11-13-9/h3-6H,1-2H3,(H,11,12) |

InChI Key |

FFLGDRYDEYJRPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)ONC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.